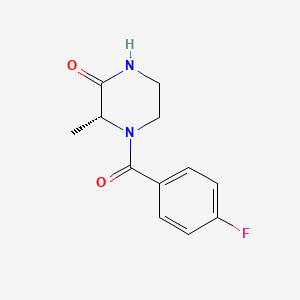

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWJFPJSVTKEQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone: Synthesis, Biological Context, and Analytical Significance

This technical guide provides a comprehensive overview of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, a key chiral intermediate in the synthesis of the non-hormonal drug Fezolinetant. While primarily recognized for its role in pharmaceutical manufacturing, understanding its synthesis, potential biological implications, and analytical characterization is crucial for researchers, scientists, and drug development professionals in the field of neuroendocrinology and medicinal chemistry.

Introduction: A Pivotal Intermediate in the Development of a Novel Neurokinin-3 Receptor Antagonist

This compound (CAS 1892599-91-5) is a synthetic organic compound that has gained significant attention as a critical building block and a designated impurity in the manufacturing of Fezolinetant.[1][2] Fezolinetant is a first-in-class, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[3][4] The piperazinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates.[1] The incorporation of a 4-fluorobenzoyl group is a common strategy to enhance metabolic stability and binding affinity.[1]

Given its role as a direct precursor to a therapeutically important agent, a thorough understanding of this compound is essential for process optimization, impurity profiling, and quality control in the pharmaceutical industry. This guide will delve into its synthesis, the biological context provided by its relationship to Fezolinetant and the NK3 receptor, and the analytical methodologies for its characterization.

Enantioselective Synthesis of this compound

The stereochemistry at the 3-position of the piperazinone ring is crucial for the desired pharmacological activity of the final drug product. Therefore, the enantioselective synthesis of the (3R)-enantiomer is of paramount importance. The most common and efficient method involves a multi-step sequence starting from a chiral precursor.[1]

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through the following key steps:

References

A Comprehensive Technical Guide to the Physicochemical Profiling of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Introduction: Beyond the Structure

In modern drug discovery and development, the journey from a promising molecular structure to a viable therapeutic agent is paved with data. For a molecule like (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, a key synthetic intermediate and a derivative of the valuable piperazinone scaffold, its chemical diagram is merely the starting point.[1] A deep and practical understanding of its physicochemical properties is not an academic exercise; it is a critical prerequisite for success. These properties—how the molecule dissolves, partitions between different environments, and ionizes—govern its behavior from the reaction flask to its potential absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[2][3][4][5]

This guide provides an in-depth, field-proven perspective on the essential physicochemical characterization of this compound. We will move beyond simply listing properties to explain the causality behind the experimental choices and the profound implications of the data obtained. For researchers in process chemistry, medicinal chemistry, and drug development, this document serves as a technical whitepaper on building a robust data package that enables informed, science-driven decisions.[6][7]

Section 1: Molecular Identity and Core Attributes

Before any experimental work commences, establishing the unequivocal identity of the compound is paramount. The fundamental properties derived from its structure provide the context for all subsequent measurements.

| Property | Value / Identifier | Source |

| IUPAC Name | (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | - |

| CAS Number | 1892599-91-5 | [1][8] |

| Molecular Formula | C₁₂H₁₃FN₂O₂ | [9] |

| Molecular Weight | 236.24 g/mol | [1][8] |

| InChI Key | AQZWJFPJSVTKEQ-MRVPVSSYSA-N | [8] |

Structural Insights: The molecule incorporates three key regions that dictate its physicochemical personality:

-

The Piperazinone Core: A privileged structure in medicinal chemistry, this heterocyclic ring contains two nitrogen atoms, providing sites for hydrogen bonding and potential ionization (basic centers).[1]

-

The (3R)-Methyl Group: This chiral center is crucial for stereospecific interactions with biological targets but also provides a small, localized lipophilic contribution.

-

The 4-Fluorobenzoyl Moiety: This aromatic group significantly increases the molecule's lipophilicity and introduces metabolic considerations. The fluorine atom can enhance binding affinity and modulate metabolic stability.[1]

Section 2: Solid-State Characterization: Melting Point

Expertise & Experience: From an application standpoint, the melting point is the first and most fundamental indicator of a sample's identity and purity. A sharp, well-defined melting range is a hallmark of a pure crystalline substance, while impurities typically cause a depression and broadening of this range.[10] This is not merely a quality control checkpoint; it provides confidence that all subsequent, more complex experiments are being performed on the correct, high-purity material.

| Parameter | Experimental Value | Significance & Interpretation |

| Melting Range (°C) | To Be Determined (TBD) | A narrow range (< 2 °C) indicates high purity. A value significantly different from a reference standard would suggest polymorphism or the incorrect compound. |

Protocol 2.1: Capillary Melting Point Determination

This protocol outlines the standard capillary method, which remains the pharmacopeial standard for its reliability and simplicity.[11][12]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. An improperly dried sample can lead to inaccurate readings due to solvent effects.

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height.[12] Proper packing is critical for uniform heat transfer.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[13]

-

Rapid Screening (Optional but Recommended): Set a rapid heating rate (e.g., 10 °C/min) to quickly determine an approximate melting range. This saves significant time.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Begin a new measurement with a fresh capillary, using a slow heating rate of 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1, onset) and the temperature at which the last solid crystal melts (T2, clear point). The melting range is T1-T2.[12] Perform the measurement in triplicate to ensure reproducibility.

Self-Validation: The trustworthiness of this protocol is ensured by routine calibration of the apparatus with certified melting point standards (e.g., caffeine, vanillin) and the consistency of triplicate measurements.

Caption: Workflow for accurate melting point determination.

Section 3: Lipophilicity: The Gatekeeper of Permeability

Expertise & Experience: Lipophilicity is arguably the most critical physicochemical property in drug design.[14] It reflects the balance of a molecule's affinity for a lipid-like environment versus an aqueous one. This balance dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[15][16] We measure this using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a physiological pH for ionizable molecules.[17] Given the basic nitrogens in the piperazinone ring, determining LogD at pH 7.4 is essential.

| Parameter | Experimental Value | Significance & Interpretation |

| LogP (n-octanol/water) | TBD | Represents the inherent lipophilicity of the neutral molecule. A value between 1-3 is often targeted for good oral absorption. |

| LogD at pH 7.4 | TBD | Reflects effective lipophilicity at physiological pH. For a basic compound, LogD₇.₄ will be lower than LogP, indicating higher aqueous preference due to protonation. |

Protocol 3.1: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the universally recognized "gold standard" for its direct measurement of partitioning at equilibrium.[17][18][19]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (for LogD) or pure water (for LogP) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.[17]

-

Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol phase and the pre-saturated aqueous phase (e.g., 5 mL of each). Add a small, precise volume of the compound's stock solution.

-

Equilibration: Cap the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). Centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Analysis: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Self-Validation: The protocol is validated by running a mass balance calculation (total amount recovered should be >95% of the initial amount) and by including control compounds with known LogP values in the experimental run.

Caption: Shake-flask workflow for LogD determination.

Section 4: Aqueous Solubility: The Foundation of Absorption

Expertise & Experience: A compound must first dissolve to be absorbed.[20] Therefore, determining its aqueous solubility is a cornerstone of pre-formulation and drug discovery. We distinguish between kinetic solubility (rapid, often used in HTS) and thermodynamic or equilibrium solubility, which represents the true saturation point of the compound and is the more definitive measure.[21] For an ionizable compound, solubility is highly dependent on pH.[22]

| Parameter | Experimental Value | Significance & Interpretation |

| Equilibrium Solubility (pH 7.4) | TBD | Critical for predicting absorption from the small intestine. Low solubility (<10 µg/mL) can be a major hurdle for oral bioavailability. |

| Equilibrium Solubility (pH 1.2) | TBD | Simulates gastric fluid conditions. Higher solubility here for a basic compound is expected due to full protonation. |

Protocol 4.1: Equilibrium Shake-Flask Solubility Assay

This method remains the benchmark for its ability to determine true thermodynamic equilibrium.[20][23]

Methodology:

-

System Setup: Add an excess amount of the solid compound to a series of vials containing buffers at the desired pH values (e.g., pH 1.2, 6.8, 7.4). The key is to have visible solid remaining at the end of the experiment to ensure saturation.[24]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach true thermodynamic equilibrium.[22]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid. The most reliable method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.[21]

-

Sample Preparation: Dilute the clear, filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the compound's concentration in the diluted supernatant using a calibrated HPLC-UV or LC-MS/MS method.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility in µg/mL or µM.

Self-Validation: Trustworthiness is established by visual confirmation of excess solid, ensuring consistency across replicates, and analyzing samples at multiple time points (e.g., 24h and 48h) to confirm that a stable plateau has been reached.[23]

Caption: Equilibrium solubility determination workflow.

Section 5: Ionization State: The pKa Constant

Expertise & Experience: The acid dissociation constant, pKa, is the pH at which a molecule is 50% ionized and 50% neutral.[25] For this compound, the two basic nitrogen atoms will have distinct pKa values. Knowing these values is essential because the charge state of the molecule profoundly impacts its solubility, lipophilicity, membrane permeability, and ability to bind to its target.[26] A drug's pKa profile is a key determinant of its ADME properties.

| Parameter | Experimental Value | Significance & Interpretation |

| Basic pKa₁ | TBD | Likely corresponds to the more basic nitrogen. This value determines the pH range over which the molecule gains its first positive charge. |

| Basic pKa₂ | TBD | Corresponds to the second, less basic nitrogen (likely the amide nitrogen, though its basicity will be low). |

Protocol 5.1: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method due to its simplicity and accuracy for many drug-like molecules.[27][28]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in an appropriate solvent system, often a co-solvent like methanol or DMSO mixed with water, to ensure solubility across the entire pH range.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

-

Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate all basic sites.

-

Basification Titration: Slowly titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point (or the half-equivalence point) of the resulting sigmoidal curve.[29] Specialized software is typically used to calculate the pKa from the shape of the titration curve.

-

Blank Titration: Perform a blank titration with the solvent system alone to correct for the buffering capacity of the co-solvent and water.

Self-Validation: The system is validated by titrating a standard compound with a well-known pKa (e.g., pyridine) before and after the sample run. The accuracy of the pKa is dependent on the precise calibration of the pH electrode.

References

- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are the physicochemical properties of drug? [lookchem.com]

- 8. This compound [cymitquimica.com]

- 9. This compound | C12H13FN2O2 | CID 25283892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. mt.com [mt.com]

- 13. westlab.com [westlab.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 16. admescope.com [admescope.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. acdlabs.com [acdlabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 24. scispace.com [scispace.com]

- 25. ijirss.com [ijirss.com]

- 26. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 27. pKa and log p determination | PPTX [slideshare.net]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone structural analogs

An In-depth Technical Guide to the Structural Analogs of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Abstract

The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] this compound serves as a critical intermediate, most notably in the synthesis of Fezolinetant, a neurokinin 3 (NK3) receptor antagonist for treating vasomotor symptoms of menopause.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and exploration of structural analogs of this core molecule. We will delve into validated synthetic methodologies, structure-activity relationship (SAR) considerations, and detailed experimental protocols, offering a framework for the rational design of novel therapeutic candidates.

The Core Moiety: Significance and Rationale for Analog Development

This compound is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry.[3] The (3R) configuration has been identified as crucial for the activity of derived compounds like Fezolinetant.[4] The core structure presents several key features for analog development:

-

The Piperazinone Ring: A six-membered heterocycle providing a rigid scaffold. The two nitrogen atoms offer distinct points for chemical modification and influence polarity and hydrogen bonding potential.[1][2]

-

The C3-Methyl Group: This chiral center is critical for stereospecific interactions with biological targets. Modifications at this position can probe the steric tolerance of the binding pocket.

-

The N4-(4-Fluorobenzoyl) Group: This moiety significantly influences the molecule's electronic properties and binding affinity. The 4-fluoro substituent can enhance metabolic stability and participate in specific interactions with target receptors.[3]

The development of structural analogs is driven by the need to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and to explore new therapeutic applications beyond the initial target. Piperazine derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[5][6][7]

Synthetic Strategies for the Chiral Piperazinone Core

The cornerstone of any analog program is a robust and stereocontrolled synthesis of the core scaffold. The enantioselective synthesis of (3R)-3-methylpiperazin-2-one is paramount. A highly effective method involves a reductive amination and cyclization sequence starting from chiral amino acid esters.[3][8]

Diagram: Enantioselective Synthesis of (3R)-3-Methylpiperazin-2-one Core

Caption: Enantioselective synthesis workflow for the target molecule.

Protocol 1: Synthesis of (3R)-3-Methylpiperazin-2-one

This protocol is adapted from established methodologies for synthesizing chiral piperazinone derivatives.[3][8]

Materials:

-

N-benzyloxycarbonyl (Cbz)-ethanolamine

-

Dess-Martin periodinane (or other suitable oxidizing agent)

-

D-Alanine methyl ester hydrochloride

-

Sodium triacetoxyborohydride (STAB)

-

Palladium on carbon (10% Pd/C)

-

Methanol, Dichloromethane (DCM), Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Oxidation: Dissolve N-Cbz-ethanolamine in anhydrous DCM at 0°C. Add Dess-Martin periodinane portion-wise and stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. Quench the reaction with a saturated solution of sodium thiosulfate.

-

Rationale: This step converts the primary alcohol to the corresponding aldehyde, N-Cbz-aminoacetaldehyde, which is required for the subsequent reductive amination.[3] Using a mild oxidant like Dess-Martin periodinane minimizes over-oxidation.

-

-

Reductive Amination: In a separate flask, suspend D-Alanine methyl ester hydrochloride in an alcohol solvent (e.g., methanol) and add a base (e.g., triethylamine) to free the amine. Cool the solution to -10°C. Add the crude N-Cbz-aminoacetaldehyde solution from Step 1, followed by the portion-wise addition of sodium triacetoxyborohydride.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral diamine derivative via silica gel column chromatography.

-

Deprotection and Cyclization: Dissolve the purified diamine from Step 3 in methanol. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Rationale: Hydrogenolysis removes the Cbz protecting group. The resulting free amine undergoes a spontaneous intramolecular cyclization to form the stable six-membered piperazinone ring.[3]

-

-

Final Isolation: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. The resulting (3R)-3-methylpiperazin-2-one can be purified by recrystallization or column chromatography, yielding a product with high enantiomeric excess (>99% ee).[8]

Strategies for Analog Synthesis and SAR Exploration

With the chiral core in hand, systematic structural modifications can be undertaken to explore the structure-activity relationship.

Diagram: Key Modification Points for Analog Synthesis

Caption: Key positions on the piperazinone scaffold for SAR studies.

Modification at the N4-Benzoyl Position

This is the most accessible position for introducing diversity. The 4-fluorobenzoyl group can be replaced with a wide variety of aromatic, heteroaromatic, or aliphatic acyl groups.

General Protocol (Acylation):

-

Dissolve (3R)-3-methylpiperazin-2-one (1 equivalent) in an aprotic solvent like DCM or THF.

-

Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Cool the mixture to 0°C.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up and purify the product by chromatography or recrystallization.[10]

Table 1: Representative N4-Acyl Analogs and SAR Rationale

| Analog Type | R-Group Example | Rationale for Synthesis | Potential Biological Activity |

| Electron-Donating | 4-Methoxybenzoyl | Probe electronic effects on binding; may alter metabolism. | CNS activity, receptor modulation[11] |

| Electron-Withdrawing | 4-Nitrobenzoyl, 4-Trifluoromethylbenzoyl | Enhance binding through electronic interactions; potentially increase metabolic stability. | Anticancer, Antimicrobial[1] |

| Heteroaromatic | Thiophene-2-carbonyl, Pyridine-4-carbonyl | Introduce new hydrogen bond donors/acceptors; improve solubility and PK properties. | Anti-inflammatory, Antiviral[12] |

| Aliphatic/Alicyclic | Cyclohexanecarbonyl, Acetyl | Explore non-aromatic interactions; reduce molecular weight and lipophilicity. | Varied pharmacological effects[2] |

Modification at the C3-Methyl Position

Altering the C3-substituent requires starting with a different D-amino acid ester in Protocol 1 (Step 2). This allows for probing the steric and hydrophobic limits of the target's binding pocket.

Table 2: C3-Alkyl Analogs via Modified Core Synthesis

| Starting D-Amino Acid | C3-Substituent | Rationale for Synthesis | Expected Impact |

| D-Valine methyl ester | Isopropyl | Introduce increased steric bulk to test pocket size. | May increase potency if hydrophobic pocket exists; may cause steric clash. |

| D-Phenylalanine methyl ester | Benzyl | Introduce a bulky, aromatic side chain for potential π-π stacking interactions. | Potential for significantly altered binding mode and selectivity. |

| D-Serine methyl ester (protected) | Hydroxymethyl (protected) | Introduce a hydrogen-bonding group to interact with polar residues. | Could enhance binding affinity and improve solubility. |

Modification of the Piperazinone Ring

More complex modifications can involve altering the piperazinone ring itself, such as N-alkylation at the N1 position or oxidation.

-

N1-Alkylation: The secondary amide NH can be deprotonated with a strong base (e.g., NaH) followed by reaction with an alkyl halide. This modification significantly alters the hydrogen bonding capacity of the molecule.

-

Oxidation: The tertiary amine at the N4 position is susceptible to oxidation by agents like m-CPBA or H₂O₂ to form the corresponding N-oxide, which can improve aqueous solubility.[3]

Conclusion and Future Directions

This compound is a versatile and valuable scaffold for drug discovery. The synthetic routes outlined in this guide provide a robust platform for the generation of diverse analog libraries. By systematically modifying the N4-acyl group, the C3-alkyl substituent, and the piperazinone ring, researchers can conduct thorough SAR studies to develop novel compounds with tailored pharmacological profiles. Future work should focus on exploring a wider range of heterocyclic N4-acyl groups and C3-substituents with diverse functionalities to unlock the full therapeutic potential of this privileged chemical space.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]

- 4. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone therapeutic potential

An In-depth Technical Guide to the Therapeutic Potential of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone as a Novel Gamma-Secretase Modulator

Authored by a Senior Application Scientist

Executive Summary

This compound is a chiral piperazinone derivative, noted in the literature primarily as a synthetic intermediate and a characterized impurity of the neurokinin 3 (NK3) receptor antagonist, Fezolinetant.[1] However, a detailed analysis of its core structure, featuring a piperazinone scaffold—a privileged element in medicinal chemistry—and a 4-fluorobenzoyl group, suggests a compelling, unexplored therapeutic potential.[1] This guide posits a novel therapeutic hypothesis for this compound: its function as a gamma-secretase modulator (GSM) for the treatment of Alzheimer's disease. We will deconstruct the scientific rationale underpinning this hypothesis, delineate a comprehensive preclinical validation workflow, and provide the technical framework for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering new therapeutic avenues for neurodegenerative disorders.

Introduction: Unveiling a Latent Potential

The piperazinone moiety is a cornerstone in the design of pharmacologically active agents, prized for conferring favorable physicochemical properties and facilitating critical interactions with biological targets.[1] While this compound has been cataloged, its potential as a primary therapeutic agent remains uninvestigated.[2][3][4] The presence of the 4-fluorobenzoyl group, a common pharmacophore known to enhance metabolic stability and binding affinity, further elevates its profile as a molecule of interest.[1]

This guide moves beyond its current classification to explore a data-driven hypothesis of its potential role in modulating one of the central pathological pathways in Alzheimer's disease.

The Scientific Rationale: Targeting Alzheimer's Disease via Gamma-Secretase Modulation

The amyloid cascade hypothesis remains a central, clinically validated framework for Alzheimer's disease pathogenesis.[5][6] This hypothesis identifies the aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid-long species (Aβ42), as a key initiating event in the neurodegenerative cascade.[7]

Gamma-Secretase: The Central Player in Aβ Production

Gamma-secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths.[7][8] The processivity of this enzyme is not exact, leading to a spectrum of Aβ peptides, primarily the less aggregation-prone Aβ40 and the highly fibrillogenic Aβ42.

Figure 1: The Amyloidogenic Processing Pathway of APP.

From Inhibition to Modulation: A Paradigm Shift

Early therapeutic strategies focused on gamma-secretase inhibitors (GSIs). However, this approach proved to be fraught with challenges. Gamma-secretase cleaves a multitude of substrates, including the critical Notch receptor, which is vital for cell-fate decisions.[8][9] Broad inhibition of gamma-secretase disrupts Notch signaling, leading to severe mechanism-based toxicities, which ultimately led to the failure of GSIs like Semagacestat in late-stage clinical trials.[6][9]

This failure necessitated a more nuanced approach: gamma-secretase modulation . GSMs represent a sophisticated class of molecules that do not inhibit the enzyme's overall activity. Instead, they allosterically bind to the gamma-secretase complex, subtly altering its conformation.[7] This conformational shift modifies the processivity of APP cleavage, favoring the production of shorter, non-amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) while concurrently reducing the generation of the pathogenic Aβ42 species.[10][11] Crucially, this modulation preserves the essential cleavage of other substrates like Notch, thereby avoiding the toxicities associated with GSIs.[12]

Figure 2: Conceptual Difference between γ-Secretase Inhibitors and Modulators.

A Preclinical Roadmap for Validating this compound as a GSM

To rigorously test our hypothesis, a phased, milestone-driven preclinical development plan is essential. This plan is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next.

Phase 1: Synthesis and In Vitro Characterization

The initial phase focuses on securing a reliable supply of the enantiomerically pure compound and characterizing its fundamental activity profile in cell-based systems.

3.1.1. Detailed Protocol: Enantioselective Synthesis

The synthesis of the (3R)-enantiomer is critical, as biological activity is often stereospecific. A robust method involves a multi-step sequence starting from an enantiomerically pure precursor.[1] A validated approach is outlined in patent literature, ensuring high enantiomeric excess.[13]

Step-by-Step Methodology:

-

Protection of Ethanolamine: N-benzyloxycarbonyl (Cbz)-protected ethanolamine is synthesized by reacting ethanolamine with benzyl chloroformate in the presence of a base.

-

Oxidation to Aldehyde: The protected ethanolamine is oxidized using a mild agent like Dess-Martin periodinane to yield N-Cbz-aminoacetaldehyde.

-

Reductive Amination: The aldehyde is reacted with D-alanine methyl ester via reductive amination using sodium triacetoxyborohydride to form the chiral diamine derivative. This step establishes the (R)-stereocenter.

-

Deprotection and Cyclization: The Cbz group is removed by catalytic hydrogenation (Pd/C, H₂), which concurrently induces spontaneous cyclization to yield (R)-3-methylpiperazin-2-one.[13]

-

Final Acylation: The piperazinone nitrogen is acylated with 4-fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the final product, this compound.

3.1.2. Primary Cellular Assays for Aβ Modulation

The core function of a GSM is to alter the ratio of secreted Aβ peptides. This is the first and most critical experimental validation.

Experimental Protocol:

-

Cell Line: Utilize a human neuroglioma cell line (H4) or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (e.g., APP751 isoform).

-

Treatment: Plate cells and allow them to adhere. Treat with a dose-response curve of this compound (e.g., 1 nM to 10 µM) for 24-48 hours.

-

Sample Collection: Collect the conditioned media.

-

Quantification: Analyze the levels of secreted Aβ40 and Aβ42 using commercially available sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.

-

Data Analysis: Calculate the IC₅₀ for Aβ42 reduction and the Aβ42/Aβ40 ratio. A successful GSM candidate will selectively decrease Aβ42 levels.

3.1.3. Counter-Screening: Assessing Notch Selectivity

This experiment is crucial to confirm the compound does not act as a GSI.

Experimental Protocol:

-

Assay Principle: Utilize a cell-based reporter assay where the cleavage of Notch releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus and activates a luciferase reporter gene.

-

Cell Line: Use a cell line (e.g., HEK293) stably transfected with a Notch1 receptor and the luciferase reporter construct.

-

Treatment: Co-culture cells with cells expressing a Notch ligand (e.g., Delta-like 1) in the presence of the test compound and a known GSI as a positive control.

-

Readout: Measure luciferase activity after 24 hours. A desirable GSM profile will show no significant inhibition of the Notch signaling pathway at concentrations that effectively lower Aβ42.

Phase 2: Mechanistic Elucidation and In Vivo Pharmacokinetics

This phase aims to confirm the mechanism of action and assess whether the compound has drug-like properties suitable for in vivo testing.

3.2.1. Aβ Profile Analysis

A true GSM signature involves an increase in shorter Aβ peptides.

Experimental Protocol:

-

Methodology: Utilize immunoprecipitation followed by mass spectrometry (IP-MS) to analyze the full spectrum of Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42) in the conditioned media from the primary cellular assay.

-

Expected Outcome: A compound acting as a GSM will demonstrate a concentration-dependent decrease in Aβ42 and Aβ40, coupled with a corresponding increase in Aβ38 and Aβ37.[10][11]

3.2.2. Pharmacokinetic (PK) Studies in Rodents

Poor PK is a common cause of failure for CNS drug candidates. Early assessment of brain penetration is critical.

Experimental Protocol:

-

Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

-

Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

-

Analysis: Quantify compound concentrations in plasma and brain homogenates using LC-MS/MS.

-

Key Parameters to Determine:

-

Oral Bioavailability (%F)

-

Plasma half-life (t₁/₂)

-

Maximum concentration (Cₘₐₓ)

-

Brain-to-plasma ratio (Kp)

-

Table 1: Hypothetical Target Pharmacokinetic Profile

| Parameter | Target Value | Rationale |

| Oral Bioavailability (%F) | > 30% | Ensures sufficient systemic exposure after oral dosing. |

| Plasma Half-life (t₁/₂) | 4-8 hours | Allows for once or twice daily dosing regimen. |

| Brain-to-Plasma Ratio (Kp) | > 0.5 | Indicates significant penetration of the blood-brain barrier. |

Phase 3: In Vivo Efficacy in a Transgenic Mouse Model

The final preclinical stage is to demonstrate that the compound can modulate Aβ pathology and impact cognitive function in a relevant disease model.

Figure 3: Integrated Preclinical Validation Workflow.

Experimental Protocol:

-

Animal Model: Use an established Alzheimer's disease transgenic model, such as the Tg2576 or APP/PS1 mice, which develop age-dependent amyloid plaques and cognitive deficits.

-

Treatment Paradigm: Begin chronic daily oral dosing before significant plaque deposition (e.g., at 6 months of age) and continue for 3-6 months. Include a vehicle-treated control group.

-

Biomarker Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Homogenize the brain and perform ELISAs to measure soluble and insoluble Aβ40 and Aβ42 levels.

-

Histopathology: Perform immunohistochemical staining on brain sections using anti-Aβ antibodies (e.g., 6E10) to quantify amyloid plaque burden.

-

Behavioral Testing: In the final weeks of treatment, assess cognitive function using established paradigms such as the Morris Water Maze (for spatial learning and memory) or the Novel Object Recognition test.

Table 2: Key Efficacy Endpoints and Success Criteria

| Endpoint | Measurement | Success Criterion |

| Biochemical | Brain Insoluble Aβ42 Levels | > 30% reduction vs. vehicle |

| Histological | Amyloid Plaque Burden (%) | Statistically significant decrease in plaque area |

| Behavioral | Morris Water Maze Escape Latency | Statistically significant improvement vs. vehicle |

Future Perspectives and Conclusion

The journey from a synthetic intermediate to a clinical candidate is arduous. Should this compound successfully navigate the proposed preclinical gauntlet, the subsequent steps would involve formal IND-enabling toxicology studies and GMP manufacturing. Furthermore, the structure itself serves as a valuable scaffold for medicinal chemistry efforts. Lead optimization could focus on improving potency, fine-tuning pharmacokinetic properties, and further enhancing brain penetration.

References

- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound | C12H13FN2O2 | CID 25283892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 8. γ-Secretase in the pathogenesis of Alzheimer’s disease and therapeutic potential of its modulators - Vilyaninov - Psychopharmacology & biological narcology [journals.rcsi.science]

- 9. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. curealz.org [curealz.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

The Strategic Integration of the Fluorobenzoyl Piperazinone Scaffold in Modern CNS Drug Discovery: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorobenzoyl piperazinone derivatives as a promising class of compounds in Central Nervous System (CNS) research. We will delve into the synthesis, pharmacological evaluation, and therapeutic potential of this chemical scaffold, offering field-proven insights into the experimental choices and methodologies that drive the discovery of novel CNS agents.

Introduction: The Piperazine Moiety as a Privileged Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly for agents targeting the CNS.[1][2][3] Its prevalence in numerous FDA-approved drugs stems from its versatile physicochemical properties.[2][4] The two nitrogen atoms provide a handle for introducing various substituents, allowing for the fine-tuning of a molecule's pharmacological profile, solubility, and bioavailability.[5][3] This structural flexibility enables the creation of ligands that can potently and selectively interact with a wide array of CNS targets, including G-protein coupled receptors (GPCRs) and transporters.[1][4]

The introduction of a fluorobenzoyl group to the piperazine core further refines the therapeutic potential of these derivatives. The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the benzoyl ring.[6] This can lead to enhanced binding affinity and selectivity for target receptors through favorable electrostatic interactions.[6] Furthermore, the lipophilicity imparted by the fluorobenzoyl moiety can improve the blood-brain barrier (BBB) penetration, a critical attribute for any CNS-acting therapeutic.[6]

Synthetic Strategies and Structure-Activity Relationships (SAR)

The synthesis of fluorobenzoyl piperazinone derivatives typically involves a multi-step process, with the key step being the acylation of a substituted piperazinone with a fluorobenzoyl chloride. The choice of substituents on both the piperazine and benzoyl rings is crucial for modulating the compound's activity.

General Synthetic Protocol

A common synthetic route begins with the preparation of the desired piperazinone core, which can be achieved through various established methods. This is followed by the coupling reaction with a specific fluorobenzoyl chloride.

Step-by-Step Methodology:

-

Piperazinone Core Synthesis: The synthesis of the piperazinone core can be accomplished through methods such as the cyclization of an appropriate diamine with a suitable carbonyl source. The specific reaction conditions will depend on the desired substitution pattern on the piperazinone ring.

-

Acylation Reaction: The synthesized piperazinone is then reacted with a selected fluorobenzoyl chloride in the presence of a base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The resulting fluorobenzoyl piperazinone derivative is then purified using standard techniques such as column chromatography or recrystallization to yield the final product with high purity.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of fluorobenzoyl piperazinone derivatives is highly dependent on their structural features. Key SAR insights include:

-

Position of the Fluorine Atom: The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) can significantly influence receptor binding affinity and selectivity. For instance, a fluorine at the meta position might lead to a different receptor interaction profile compared to a para-substitution.

-

Substituents on the Piperazinone Ring: Modifications to the piperazinone ring, such as the addition of alkyl or aryl groups, can impact the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

-

Nature of the Linker: While this guide focuses on the direct benzoyl linkage, the introduction of a linker between the piperazinone and the fluorobenzoyl moiety can also modulate activity by altering the spatial orientation of the key pharmacophoric elements.

Pharmacological Properties and Mechanism of Action

Fluorobenzoyl piperazinone derivatives have shown promise in modulating the activity of key neurotransmitter systems implicated in various CNS disorders. Their primary mechanism of action often involves interaction with serotonin (5-HT) and dopamine (D2) receptors.[7]

Targeting Serotonin and Dopamine Receptors

Many CNS disorders, including schizophrenia, depression, and anxiety, are characterized by dysregulation of serotonergic and dopaminergic signaling.[8] Fluorobenzoyl piperazinone derivatives have been designed to act as potent ligands for various subtypes of these receptors.

-

5-HT1A and 5-HT2A Receptors: Several piperazine derivatives exhibit high affinity for 5-HT1A and 5-HT2A receptors.[9][10] Depending on the specific chemical structure, these compounds can act as agonists, partial agonists, or antagonists at these receptors. For example, antagonism at the 5-HT2A receptor is a key feature of several atypical antipsychotic drugs.[7]

-

Dopamine D2 Receptors: Blockade of D2 receptors is a well-established mechanism for antipsychotic efficacy.[7] The fluorobenzoyl piperazinone scaffold can be optimized to achieve potent D2 receptor antagonism.

The interplay between a compound's activity at these different receptors contributes to its overall therapeutic profile and potential side effects. A multi-target approach, where a single molecule modulates multiple receptors, is a promising strategy for developing more effective and better-tolerated CNS drugs.[10][11]

Signaling Pathway Modulation

The interaction of fluorobenzoyl piperazinone derivatives with their target receptors initiates a cascade of intracellular signaling events. For instance, antagonism of the D2 receptor can modulate downstream signaling pathways involved in neuronal excitability and gene expression.

Caption: D2 Receptor Antagonism Signaling Pathway.

Experimental Evaluation: Protocols and Methodologies

A rigorous and systematic evaluation of fluorobenzoyl piperazinone derivatives is essential to characterize their pharmacological profile and assess their therapeutic potential. This involves a combination of in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the binding affinity and functional activity of the compounds at their target receptors.

Experimental Workflow:

Caption: In Vitro Evaluation Workflow for CNS Drug Candidates.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2 or 5-HT2A) from recombinant cell lines or animal brain tissue.

-

Assay Buffer: Prepare an appropriate assay buffer containing a specific concentration of a radiolabeled ligand that is known to bind to the target receptor.

-

Competition Binding: Incubate the membranes with the radioligand and varying concentrations of the test compound (fluorobenzoyl piperazinone derivative).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Models

Objective: To assess the efficacy of the compounds in animal models of CNS disorders and to evaluate their pharmacokinetic and safety profiles.

Commonly Used Animal Models:

-

Schizophrenia: Models such as amphetamine-induced hyperlocomotion and prepulse inhibition of the startle reflex are used to assess antipsychotic-like activity.

-

Depression: The forced swim test and tail suspension test are widely used to screen for antidepressant-like effects.[12]

-

Anxiety: The elevated plus-maze and light-dark box tests are employed to evaluate anxiolytic-like activity.[12]

Step-by-Step Methodology: Amphetamine-Induced Hyperlocomotion in Mice

-

Animal Acclimation: Acclimate male mice to the testing environment for at least one hour before the experiment.

-

Compound Administration: Administer the fluorobenzoyl piperazinone derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine (a psychostimulant that increases locomotor activity) to the mice.

-

Locomotor Activity Measurement: Place the mice in an open-field arena equipped with photobeam sensors to automatically record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

-

Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the hyperlocomotion induced by amphetamine.

Therapeutic Potential and Future Directions

Fluorobenzoyl piperazinone derivatives represent a versatile and promising scaffold for the development of novel CNS therapeutics. Their ability to be readily synthesized and modified allows for the creation of a diverse library of compounds with tailored pharmacological profiles.

Potential Therapeutic Applications:

-

Antipsychotics: By optimizing the D2 and 5-HT2A receptor affinities, these derivatives could lead to the development of atypical antipsychotics with improved efficacy and reduced side effects.[10]

-

Antidepressants and Anxiolytics: Compounds with selective activity at 5-HT1A receptors could be valuable for the treatment of depression and anxiety disorders.[8][12]

-

Neurodegenerative Diseases: The piperazine scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease, suggesting another avenue for the application of fluorobenzoyl piperazinone derivatives.[13][14]

Future research should focus on:

-

Expanding the chemical space: Synthesizing and screening a wider range of fluorobenzoyl piperazinone derivatives to identify novel compounds with unique pharmacological profiles.

-

Elucidating detailed mechanisms of action: Investigating the downstream signaling pathways and neurophysiological effects of these compounds to gain a deeper understanding of their therapeutic effects.

-

Improving drug-like properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their potential for clinical development.

Data Summary

| Compound Class | Target Receptors | Potential Therapeutic Indication | Key SAR Features |

| Fluorobenzoyl Piperazinones | 5-HT1A, 5-HT2A, D2 | Schizophrenia, Depression, Anxiety | Position of fluorine, Piperazinone substituents |

| Arylpiperazines | 5-HT1A, 5-HT2A | Antipsychotic, Anxiolytic | Nature of the aryl group |

| Benzylpiperazines | HDAC6 | Antidepressant | Cap region modifications |

References

- 1. nbinno.com [nbinno.com]

- 2. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Can Piperazine-Bearing Fluoro-Benzoxazolone Derivatives Be a Chronotherapeutic Solution for Pain Management? [chronobiologyinmedicine.org]

- 7. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Piperazinone Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The piperazinone core, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique conformational flexibility, coupled with the ability to engage in diverse non-covalent interactions, makes it an ideal framework for the design of novel therapeutics. This technical guide provides an in-depth exploration of chiral piperazinone derivatives, from their stereoselective synthesis to their burgeoning applications in drug discovery. We will dissect the causal relationships behind synthetic strategies, detail key experimental protocols, and illuminate the therapeutic potential of this remarkable class of molecules across various disease areas, including oncology, virology, and neurology.

The Piperazinone Core: A Foundation for Therapeutic Innovation

The intrinsic properties of the piperazinone ring system are central to its success in drug design. The two nitrogen atoms provide hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[3] Furthermore, the non-planar, flexible nature of the ring allows it to adopt various conformations, enabling it to bind to a wide range of protein topographies.[4] The introduction of chirality further enhances the specificity of these interactions, often leading to improved potency and reduced off-target effects.[5]

The strategic placement of substituents on the piperazinone ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing the pharmacokinetic profile of a drug candidate.[6][7] This inherent modularity has made the chiral piperazinone scaffold a cornerstone in the development of numerous clinically significant drugs and investigational agents.[8][9]

Asymmetric Synthesis of Chiral Piperazinone Derivatives: Strategies and Methodologies

The demand for enantiomerically pure piperazinone derivatives has driven the development of innovative asymmetric synthetic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability in a drug development setting.

Palladium-Catalyzed Asymmetric Hydrogenation

One of the most efficient methods for accessing chiral piperazinones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[1][10] This approach offers excellent control over both diastereoselectivity and enantioselectivity.

Causality Behind the Method: This reaction proceeds through a dynamic kinetic resolution process. The pyrazin-2-ol substrate exists in tautomeric equilibrium with its corresponding dihydropyrazinone intermediates. A chiral palladium catalyst selectively hydrogenates one enantiomer of the imine tautomer, leading to the formation of the desired chiral piperazinone with high enantiomeric excess. The choice of chiral ligand is critical for achieving high levels of stereocontrol.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a 5,6-Disubstituted Pyrazin-2-ol [1]

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with the 5,6-disubstituted pyrazin-2-ol substrate, a palladium precursor (e.g., Pd(OAc)2), a chiral phosphine ligand (e.g., a derivative of BINAP), and an acid co-catalyst (e.g., p-toluenesulfonic acid monohydrate).

-

Solvent Addition: Anhydrous and degassed solvents, such as a mixture of dichloromethane (DCM) and benzene, are added to the autoclave.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1000 psi). The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred for a designated period (e.g., 24-48 hours).

-

Workup and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched piperazin-2-one.

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

One-Pot Asymmetric Approaches

For increased efficiency and atom economy, one-pot methodologies have been developed for the synthesis of chiral piperazinones.[11][12] These strategies often involve a cascade of reactions, minimizing the need for isolation and purification of intermediates.

Causality Behind the Method: A prominent one-pot approach involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[11][12] A chiral organocatalyst, such as a quinine-derived urea, stereoselectively catalyzes both the Knoevenagel reaction and the subsequent epoxidation. The resulting chiral epoxide is then subjected to a nucleophilic ring-opening by a 1,2-diamine, followed by an intramolecular cyclization to furnish the desired piperazinone. This domino sequence allows for the rapid construction of complex chiral molecules from simple starting materials.

Experimental Workflow: One-Pot Asymmetric Synthesis of 3-Aryl-piperazin-2-ones

Caption: Workflow for the one-pot synthesis of chiral piperazin-2-ones.

Therapeutic Applications of Chiral Piperazinone Derivatives

The structural and stereochemical diversity of chiral piperazinone derivatives has led to their investigation in a wide array of therapeutic areas.

Anticancer Agents

The piperazinone scaffold is a key component of several potent anticancer agents.[13][14][15] These compounds often function by inhibiting critical cellular pathways involved in tumor growth and proliferation. For instance, some piperazinone derivatives have been shown to induce apoptosis in cancer cells.[13] The introduction of a piperazine linker to other bioactive cores, such as 2-benzoylbenzofuran, has yielded compounds with significant cytotoxic activity against various human tumor cell lines.[13]

| Compound Class | Target/Mechanism of Action | Representative Cancer Cell Lines | Reference |

| 2-Benzoylbenzofuran-piperazine conjugates | Induction of Apoptosis | A549 (Lung), various others | [13] |

| Vindoline-piperazine conjugates | Antiproliferative | MDA-MB-468 (Breast), HOP-92 (Lung) | [15] |

| Quinoxalinyl-piperazine derivatives | G2/M cell cycle arrest, Bcl-2 inhibition | Breast, skin, pancreas, cervix | [16] |

Antiviral Agents

Piperazine and its derivatives have demonstrated a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[17][18] The piperazinone core can be incorporated into molecules that inhibit viral entry, replication, or other essential viral processes. For example, piperazine-containing indole derivatives have been identified as potent HIV-1 inhibitors.[17] Furthermore, piperazine derivatives have been investigated as potential treatments for infections caused by emerging viruses like the Nipah virus.[19]

Agents for Neurological Disorders

The ability of piperazine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of central nervous system (CNS) disorders.[4][20][21] They have been investigated for their potential in treating Alzheimer's disease, Parkinson's disease, anxiety, and depression.[4][20][21] For instance, certain piperazine-substituted chalcones have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[4] Other derivatives have demonstrated neuroprotective effects by potentiating TRPC6 channels, suggesting their potential as therapeutic agents for Alzheimer's disease.[20][22][23]

Signaling Pathway: Neuroprotective Mechanism of a Piperazine Derivative in Alzheimer's Disease

Caption: Proposed neuroprotective pathway of a piperazine derivative.

Future Perspectives and Conclusion

The chiral piperazinone scaffold continues to be a fertile ground for drug discovery. Advances in asymmetric synthesis are enabling the creation of increasingly complex and diverse libraries of these compounds. The integration of computational modeling and high-throughput screening will further accelerate the identification of novel piperazinone-based drug candidates. As our understanding of disease biology deepens, the versatility of the piperazinone core will undoubtedly be leveraged to develop next-generation therapeutics with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis and medicinal chemistry applications of chiral piperazinone derivatives, underscoring their significance as a privileged scaffold in the ongoing quest for innovative medicines.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 18. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 19. Piperazine-substituted derivatives of favipiravir for Nipah virus inhibition: What do in silico studies unravel? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 22. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Control of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone: A Key Process-Related Impurity in Fezolinetant Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolinetant, a first-in-class, non-hormonal neurokinin 3 (NK3) receptor antagonist, represents a significant advancement in the treatment of moderate to severe vasomotor symptoms associated with menopause. The synthesis of this complex molecule necessitates stringent control over potential impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of a critical process-related impurity, (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. We will delve into its origin within the synthetic process, its chemical properties, and a robust analytical strategy for its detection, quantification, and control, in alignment with global regulatory standards.

Introduction: The Imperative of Impurity Profiling in Modern Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of these substances.[1] A thorough understanding of the impurity profile of an API is a critical component of any successful drug development program and regulatory submission.

Fezolinetant, with its intricate heterocyclic structure, presents a unique set of challenges and considerations in impurity profiling. This guide focuses on a key process-related impurity, this compound, providing a detailed roadmap for its analytical control.

Chemical Profile of the Impurity

Chemical Name: this compound[2]

Synonyms: Fezolinetant Impurity 7[3]

CAS Number: 1892599-91-5[1]

Molecular Formula: C₁₂H₁₃FN₂O₂[1]

Molecular Weight: 236.25 g/mol [1]

Structure:

Caption: Chemical Structure of this compound

Origin and Formation Pathway

This compound is a key intermediate in a common synthetic route to Fezolinetant.[4] Its presence in the final API is typically due to incomplete reaction or carry-over from the synthetic steps leading to the formation of the core triazolopyrazine structure of Fezolinetant.

The generalized synthetic workflow often involves the acylation of a chiral piperazinone derivative with 4-fluorobenzoyl chloride.[5] This acylated piperazinone then undergoes further cyclization and derivatization to yield Fezolinetant.

References

The Discovery and Synthesis of Novel Piperazinone Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Piperazinone Scaffold - A Privileged Motif in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the piperazinone core has emerged as a "privileged structure," a testament to its remarkable versatility and profound impact on medicinal chemistry.[1] This six-membered ring, containing two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with a wide array of biological targets with high affinity and specificity.[2][3] Its presence in numerous FDA-approved drugs and clinical candidates underscores its significance in developing treatments for a spectrum of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[4][5][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a cohesive narrative that explains the causality behind experimental choices, grounding every protocol in a self-validating system of scientific integrity. We will explore the intricacies of discovering and synthesizing novel piperazinone compounds, from the strategic design of synthetic routes to the comprehensive evaluation of their biological activity.

Part 1: Strategic Synthesis of the Piperazinone Core: A Multi-pronged Approach

The synthetic accessibility of the piperazinone scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to innovative multicomponent reactions (MCRs) that allow for the rapid generation of molecular diversity.

The Power of Convergence: Multicomponent Reactions (MCRs) in Piperazinone Synthesis

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for library synthesis.[7] The Ugi four-component reaction (Ugi-4CR) stands out as a particularly powerful tool for the construction of piperazinone precursors.[7][8]

A notable advancement is the "disrupted" Ugi reaction, which deviates from the conventional outcome to yield cyclic products like piperazinones. For instance, the reaction of an amine, a carboxylic acid, an isocyanide, and an aldehyde containing a masked amino group (such as aminoacetaldehyde dimethyl acetal) can lead to an intermediate that, upon acid-mediated cyclization, furnishes the piperazinone ring.[8] This approach allows for the introduction of multiple points of diversity in a single step.

Caption: Workflow for piperazinone synthesis via a Ugi-post cyclization strategy.

This protocol is a representative example for the synthesis of a functionalized piperazinone.[8]

-

Ugi Reaction:

-

To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in methanol, add the desired carboxylic acid (1.0 eq), primary amine (1.0 eq), and isocyanide (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct.

-

-

Cyclization:

-

Dissolve the crude Ugi adduct in a suitable solvent (e.g., dichloromethane or toluene).

-

Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude piperazinone derivative by column chromatography on silica gel.

-

Solid-Phase Synthesis: Enabling High-Throughput Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, as it simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.[5] The Ugi reaction is readily adaptable to a solid-phase format for piperazinone synthesis.[9]

In a typical solid-phase approach, one of the components, often the amino acid, is anchored to a solid support.[5] The subsequent Ugi reaction and cyclization steps are performed on the resin-bound substrate. The final piperazinone product is then cleaved from the solid support. This methodology is particularly advantageous for creating large, diverse libraries of piperazinone derivatives for high-throughput screening.

Caption: General workflow for the solid-phase synthesis of piperazinones.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of heterocyclic compounds, including piperazinones. These methods typically involve the formation of a key bond to close the six-membered ring.

One common approach involves the cyclization of N-substituted ethylenediamine derivatives. For example, the reaction of a primary amine with a 2-chloro-N-(2-oxoalkyl)acetamide can proceed via a tandem reductive coupling and SN2-cyclization to yield N-substituted piperazinones.[10] Another strategy is the one-step cyclization of N-substituted bis(2-chloroethyl)amines with a suitable nucleophile to form the piperazine ring.[11]

Part 2: Structural Elucidation and Characterization

The unambiguous determination of the structure and purity of newly synthesized piperazinone compounds is a critical step in the drug discovery process. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing piperazinone derivatives.

-